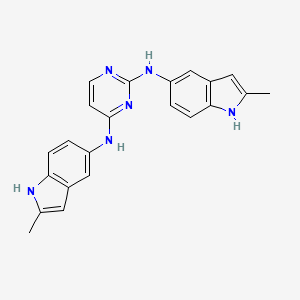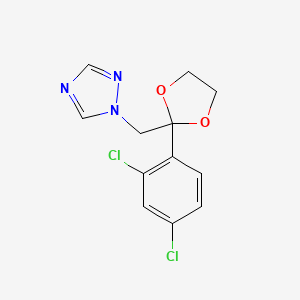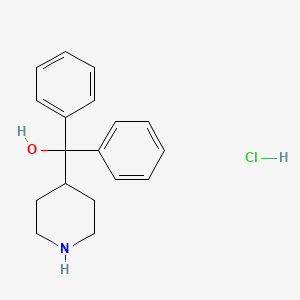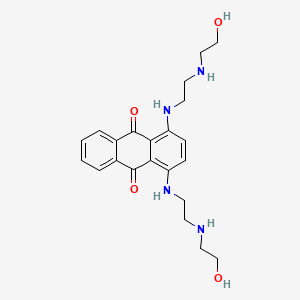
阿美坦酮
描述
Ametantrone is an anticancer drug candidate that targets DNA . It is a topoisomerase II inhibitor of the anthrapyrazole family . It induces interstrand DNA cross-links in HeLa S3 cells . It is also an antitumor agent that intercalates into DNA and induces topoisomerase II (TOP2)-mediated DNA break .
Synthesis Analysis
Ametantrone has been synthesized by combining it with two identical peptide arms including a central Lys residue to selectively target palindromic sequences of DNA of malignant cells . The peptide arms are linked to the ametantrone core through 1,2,3-triazole . This new ametantrone derivative has been obtained thanks to a convergent synthetic pathway, whose key steps were double nucleophilic substitution performed on the ametantrone core, followed by “double-site” 1,3-dipolar cycloaddition affording the 1,4-disubstituted triazole linker almost quantitatively .Molecular Structure Analysis
The molecular weight of Ametantrone is 412.48 and its formula is C22H28N4O4 . The most promising compound results from derivatization of one of the side chains of the anthraquinone ring with the small aminoglycoside neamine through a short spacer .Chemical Reactions Analysis
Mitoxantrone and Ametantrone inhibit hydroperoxide-dependent initiation and propagation reactions in fatty acid peroxidation . They inhibited NADPH- cytochrome P-450 reductase- and xanthine oxidase- catalyzed conjugated diene formation from linoleic acid in a concentration-dependent manner .Physical And Chemical Properties Analysis
Ametantrone is a crystalline solid . Its molecular formula is C22H28N4O4 and its molecular weight is 412.5 .科学研究应用
Application in Cancer Chemotherapy
- Summary of Application: Ametantrone is an antitumor agent that intercalates into DNA and induces topoisomerase II (TOP2)-mediated DNA break . It’s used in the treatment of various types of cancers.
Application in Pharmacokinetics Research
- Summary of Application: Ametantrone has been studied for its pharmacokinetic properties. Pharmacokinetics is the study of how a drug is absorbed, distributed, metabolized, and excreted by the body .
- Methods of Application: In pharmacokinetic studies, Ametantrone is administered to patients, and then various biological samples are collected and assayed using high-performance liquid chromatography .
- Results or Outcomes: In one study, plasma levels of Ametantrone were found to decline in a triexponential fashion, with a mean terminal half-life of 25 hours. The estimated mean total-body plasma clearance was 25.9 ±14.7 l h -1 m -2. The steady-state volume of distribution (Vdss) was large, averaging 568±630 l/m 2 .
Application in Multiple Sclerosis Treatment
- Summary of Application: Ametantrone is used in the treatment of multiple sclerosis (MS), a complex disease characterized by inflammation and demyelination in the central nervous system . It is considered for treating aggressive MS that has not yet begun to spread to other sites but likely will in the future .
- Results or Outcomes: Research shows that this once-daily oral medication can reduce relapse rates and help slow the progression of MS .
Application in Prostate Cancer Treatment
- Summary of Application: Hormone therapy for prostate cancer is a treatment that stops the hormone testosterone either from being made or from reaching prostate cancer cells . Most prostate cancer cells rely on testosterone to grow. Hormone therapy causes prostate cancer cells to die or to grow more slowly .
- Results or Outcomes: Treatment with hormone therapy significantly improves survival in advanced prostate cancer .
Application in Acute Myeloid Leukemia Treatment
- Summary of Application: Ametantrone is used in the treatment of acute myeloid leukemia (AML), a type of cancer that affects the blood and bone marrow . It’s used as part of a maintenance therapy approach to prevent relapse in AML patients after attaining remission .
- Results or Outcomes: While the effectiveness can vary depending on the specific type of AML and the patient’s individual response, Ametantrone has been shown to be effective in inhibiting the growth of certain types of AML cells .
Application in Lymphoma Treatment
- Summary of Application: Ametantrone is used in the treatment of lymphoma, a type of cancer that begins in the lymphocytes, which are part of the body’s immune system .
- Results or Outcomes: While the effectiveness can vary depending on the specific type of lymphoma and the patient’s individual response, Ametantrone has been shown to be effective in inhibiting the growth of certain types of lymphoma cells .
安全和危害
Ametantrone should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contact with skin and eyes. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
未来方向
The design and synthesis of an antitumor intercalating agent Ametantrone complemented with two identical peptide arms including a central Lys residue in order to selectively target palindromic sequences of DNA of malignant cells could open new avenues towards the design of targeted intercalating agents .
属性
IUPAC Name |
1,4-bis[2-(2-hydroxyethylamino)ethylamino]anthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O4/c27-13-11-23-7-9-25-17-5-6-18(26-10-8-24-12-14-28)20-19(17)21(29)15-3-1-2-4-16(15)22(20)30/h1-6,23-28H,7-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGSXKJJVBXWCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NCCNCCO)NCCNCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
70711-40-9 (diacetate salt) | |
| Record name | Ametantrone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064862960 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60215153 | |
| Record name | Ametantrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60215153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ametantrone | |
CAS RN |
64862-96-0 | |
| Record name | Ametantrone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64862-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ametantrone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064862960 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ametantrone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196473 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ametantrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60215153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMETANTRONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PNT6041ST1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



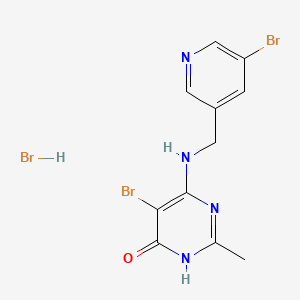
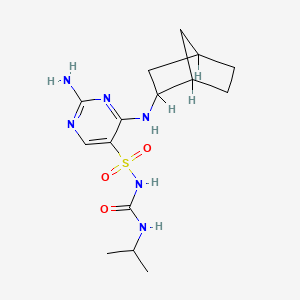
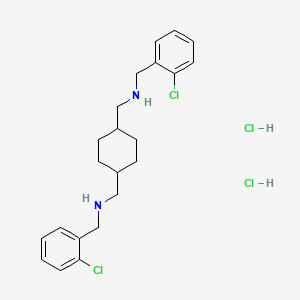
![5-[[(3-Chloro-2-fluorophenyl)methyl]thio]-7-[[(1R)-2-hydroxy-1-methylethyl]amino]thiazolo[4,5-d]pyrimidin-2(3H)-one](/img/structure/B1665884.png)
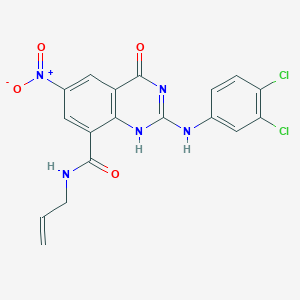
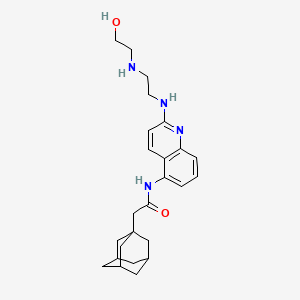
![3-[1-[[(3'-Nitro[1,1'-biphenyl]-4-YL)oxy]methyl]-3-(4-pyridinyl)propyl]-2,4-thiazolidinedione](/img/structure/B1665887.png)
![4-(tert-Butoxy)-N-(2-(hydroxymethyl)benzo[d]thiazol-5-yl)benzamide](/img/structure/B1665890.png)
![6-Methyl-N-(5-methyl-1H-pyrazol-3-yl)-2-[(2S)-2-(3-pyridin-2-yl-1,2-oxazol-5-yl)pyrrolidin-1-yl]pyrimidin-4-amine](/img/structure/B1665891.png)
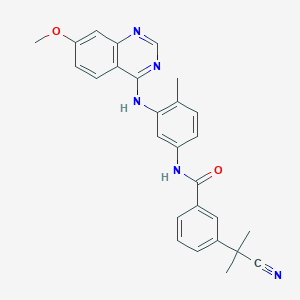
![2-tert-Butyl-5-phenyl 4-[(4-piperidin-1-ylphenyl)amino]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B1665899.png)
